molecular formula C14H14N2O2 B6368136 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111116-43-8

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368136
M. Wt: 242.27 g/mol
InChI Key: ZJYMRQQAXBUXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (5-EAP-2-HP, 95%) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 91-93°C and a boiling point of 187-189°C. 5-EAP-2-HP, 95% is soluble in water, ethanol, and methanol. It is used as a reagent in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. In addition, 5-EAP-2-HP, 95% has been used in the synthesis of a variety of compounds, including chiral molecules, peptides, and nucleosides.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine involves the reaction of 2-hydroxypyridine with N-ethyl-N-(3-nitrophenyl)carbamate, followed by reduction of the nitro group and subsequent removal of the protecting group.

Starting Materials
2-hydroxypyridine, N-ethyl-N-(3-nitrophenyl)carbamate, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 2-hydroxypyridine is reacted with N-ethyl-N-(3-nitrophenyl)carbamate in the presence of acetic acid and methanol to form 5-[3-(N-Ethoxycarbonyl)phenyl]-2-hydroxypyridine., Step 2: The nitro group is reduced using sodium borohydride in methanol to form 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine., Step 3: The protecting group is removed using hydrochloric acid and sodium hydroxide to obtain the final product, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine.

Mechanism Of Action

The mechanism of action of 5-EAP-2-HP, 95% is not fully understood. However, it is believed to act as a nucleophile in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. In addition, 5-EAP-2-HP, 95% has been shown to interact with various enzymes and other proteins, suggesting that it may play a role in the regulation of enzymatic activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-EAP-2-HP, 95% are not well-understood. However, it has been shown to interact with various enzymes and other proteins, suggesting that it may play a role in the regulation of enzymatic activity. In addition, it has been used in the synthesis of a variety of compounds, including chiral molecules, peptides, and nucleosides.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-EAP-2-HP, 95% in lab experiments is that it is a relatively inexpensive compound. In addition, it is soluble in water, ethanol, and methanol, and is relatively easy to synthesize. However, 5-EAP-2-HP, 95% is not very stable and can easily decompose when exposed to light or heat.

Future Directions

The potential future directions for 5-EAP-2-HP, 95% include further exploration of its mechanism of action and its potential applications in drug synthesis, enzyme regulation, and other biochemical processes. Additionally, further research into the synthesis of chiral molecules, peptides, and nucleosides using 5-EAP-2-HP, 95% could lead to the development of new drugs and other compounds with therapeutic potential. Finally, further studies into the stability of 5-EAP-2-HP, 95% could lead to the development of more stable compounds with a wide range of applications.

Scientific Research Applications

5-EAP-2-HP, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. In addition, 5-EAP-2-HP, 95% has been used in the synthesis of a variety of compounds, including chiral molecules, peptides, and nucleosides. It has also been used to study the structure-activity relationships of various compounds, and to investigate the mechanisms of enzymatic reactions.

properties

IUPAC Name

N-ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)12-6-7-13(17)16-9-12/h3-9H,2H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYMRQQAXBUXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683066
Record name N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1111116-43-8
Record name N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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